molecular formula C18H15O4P B12540386 2-(Diphenoxyphosphinyl)phenol CAS No. 676565-74-5

2-(Diphenoxyphosphinyl)phenol

Cat. No.: B12540386
CAS No.: 676565-74-5
M. Wt: 326.3 g/mol
InChI Key: XCXUHLUXPFJEAE-UHFFFAOYSA-N
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Description

2-(Diphenoxyphosphinyl)phenol is an organic compound that features a phenol group substituted with a diphenoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenoxyphosphinyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of phenol with diphenylphosphinic chloride under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{(C}_6\text{H}_5\text{O)}_2\text{PCl} \rightarrow \text{C}_6\text{H}_5\text{O-P(O)(OC}_6\text{H}_5)_2 + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenoxyphosphinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Diphenoxyphosphinyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2-(Diphenoxyphosphinyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the diphenoxyphosphinyl group can interact with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a simple hydroxyl group attached to an aromatic ring.

    Diphenylphosphinic acid: A related compound with a phosphinic acid group instead of a phosphinyl group.

    Hydroquinone: A reduced form of quinone with two hydroxyl groups on an aromatic ring.

Uniqueness

2-(Diphenoxyphosphinyl)phenol is unique due to the presence of both phenol and diphenoxyphosphinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a versatile compound in research and industry.

Properties

CAS No.

676565-74-5

Molecular Formula

C18H15O4P

Molecular Weight

326.3 g/mol

IUPAC Name

2-diphenoxyphosphorylphenol

InChI

InChI=1S/C18H15O4P/c19-17-13-7-8-14-18(17)23(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H

InChI Key

XCXUHLUXPFJEAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2O)OC3=CC=CC=C3

Origin of Product

United States

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